3-chloro-6-methyl-9H-xanthen-9-one
Overview
Description
3-chloro-6-methyl-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic compound. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound this compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the xanthone scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 3-chloro-6-methyl-9H-xanthen-9-one, can be achieved through several methods. One common approach involves the classical condensation of a salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or an o-haloarenecarboxylic acid with arynes has been reported .
Industrial Production Methods
Industrial production of xanthone derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as ytterbium, palladium, ruthenium, and copper have been utilized in various synthetic strategies . Microwave heating has also been employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom at the third position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as the presence of catalysts, specific temperatures, and solvents are crucial for the success of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized xanthone derivatives, while substitution reactions can produce various substituted xanthone compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent due to its pharmacological activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and modulate cellular processes . For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
3-chloro-6-methyl-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one: Exhibits strong antifungal properties.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one: Acts as a sirtuin 2 inhibitor with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthone derivatives.
Properties
IUPAC Name |
3-chloro-6-methylxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c1-8-2-4-10-12(6-8)17-13-7-9(15)3-5-11(13)14(10)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSVUCXQHLCJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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